molecular formula C7H13KN2O3 B10753311 Theanine potassium

Theanine potassium

Cat. No.: B10753311
M. Wt: 212.29 g/mol
InChI Key: DGLVJRIZJHOXLW-JEDNCBNOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Theanine potassium is a specialized research salt combining the neuroactive properties of L-theanine with potassium. This compound is of significant interest in neuroscience and physiology for investigating synergistic mechanisms. Its primary research value lies in the potential dual modulation of neurotransmitter systems—primarily through L-theanine's influence on glutamate receptors and GABA levels—coupled with the essential ionic contributions of potassium to neuronal excitability and membrane potential. Researchers utilize this compound to explore novel approaches to neuroprotection, the mitigation of excitotoxicity, and the regulation of stress responses. Furthermore, its application extends to cardiovascular research, where studies probe its potential to support healthy blood pressure through a combination of neurological relaxation and potassium-mediated vasodilation. This makes it a valuable tool for in vitro and in vivo models aimed at understanding integrative physiological pathways. The compound is offered with guaranteed high purity and stability to ensure reproducible and reliable scientific results. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13KN2O3

Molecular Weight

212.29 g/mol

IUPAC Name

potassium;(2S)-2-amino-5-(ethylamino)-5-oxopentanoate

InChI

InChI=1S/C7H14N2O3.K/c1-2-9-6(10)4-3-5(8)7(11)12;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1/t5-;/m0./s1

InChI Key

DGLVJRIZJHOXLW-JEDNCBNOSA-M

Isomeric SMILES

CCNC(=O)CC[C@@H](C(=O)[O-])N.[K+]

Canonical SMILES

CCNC(=O)CCC(C(=O)[O-])N.[K+]

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for Theanine Potassium Species

Strategies for Direct Synthesis of L-Theanine Potassium Salts

The direct synthesis of L-theanine potassium salts involves several chemical techniques aimed at producing the salt with high purity and yield. These methods range from traditional solvent-based approaches to the use of specialized resins.

Solvent-Based Precipitation and Crystallization Techniques

Solvent-based precipitation is a cornerstone of chemical synthesis for isolating L-theanine, which can be adapted for the formation of its potassium salt. The general chemical synthesis of L-theanine often results in a racemic mixture of L- and D-forms. fda.govnih.gov A common route involves the reaction of L-glutamic acid, which is first converted to L-pyrrolidone carboxylic acid, followed by a ring-opening reaction with ethylamine (B1201723). fda.govgoogle.com

To obtain the potassium salt, the purified L-theanine is dissolved in a suitable solvent, typically water or an aqueous alcohol solution. The subsequent addition of a potassium-containing base, such as potassium hydroxide (B78521) or potassium carbonate, neutralizes the carboxylic acid group of theanine, forming the L-theanine potassium salt. The salt's solubility is lower than the reactants in the chosen solvent system, which allows for its precipitation or crystallization upon cooling or solvent evaporation. The process parameters, such as temperature, pH, and solvent composition, are critical for maximizing the yield and purity of the resulting crystals. For instance, L-theanine can be crystallized from a solution by adding isopropanol (B130326) after purification. tandfonline.com While specific literature on the direct crystallization of theanine potassium is sparse, the principles of salt formation and crystallization are fundamental chemical techniques applicable to its synthesis.

Ion-Exchange Resin Applications in this compound Formation

Ion-exchange chromatography represents a highly effective method for both the purification of L-theanine and the specific formation of its potassium salt. google.comnih.gov This technique utilizes a column packed with a cation exchange resin. For the formation of this compound, the resin is pre-loaded with potassium ions (K⁺), making it a potassium-form cation exchange resin. google.com

When an aqueous solution containing L-theanine (often with other cations from previous synthesis or extraction steps) is passed through the column, the L-theanine molecule, which is zwitterionic, can be adsorbed. More specifically, other cations present in the solution are exchanged for the potassium ions on the resin. By eluting the column, a solution enriched in L-theanine and potassium ions is collected, effectively forming an L-theanine potassium salt solution. google.com This method is advantageous as it can simultaneously purify theanine from other impurities, such as multivalent metal ions, and achieve the desired salt form in a single, efficient step. google.com The purification process can also utilize anion-exchange resins, where L-theanine is eluted using a solution like hydrochloric acid, after which the potassium salt could be formed in a subsequent step. spgykj.com

Table 1: Ion-Exchange Resins in Theanine Purification

Resin Type Form Application Reference
Cation Exchange Resin Potassium (K⁺) form Removes divalent metal ions and purifies theanine. google.com
Cation Exchange Resin Not specified Adsorbs L-theanine for separation from caffeine (B1668208) and catechins. nih.gov
717 Anion-Exchange Resin Not specified Isolates and purifies L-theanine from enzymatic reaction solutions. spgykj.com
Dowex 50W X 8 Hydrogen form Purifies L-theanine synthesized via enzymatic reaction. nih.gov
DEAE-cellulose Not specified Used in the purification of glutaminase (B10826351) for theanine synthesis. google.com

Mechanochemical Synthesis Approaches for this compound

Mechanochemical synthesis is an emerging field in chemistry that uses mechanical energy (e.g., grinding, milling) to induce chemical reactions, often in the absence of solvents. While there is research on using mechanochemical methods for the extraction of compounds from tea leaves, specific applications for the direct synthesis of L-theanine potassium are not well-documented in current literature. researchgate.net

Theoretically, a mechanochemical approach could involve the solid-state grinding of L-glutamic acid with an ethylamine source and a potassium-containing base, such as potassium carbonate. The mechanical force would provide the activation energy needed to drive the reaction forward, potentially forming L-theanine potassium directly. This solvent-free method could offer environmental and efficiency benefits over traditional solvent-based synthesis. However, significant research would be required to develop and optimize such a process, including controlling the reaction stoichiometry, managing heat generation, and purifying the final product.

Enzymatic Synthesis of L-Theanine in Potassium-Enriched Media

Impact of Potassium Ion Concentration on Enzyme Kinetics in Theanine Biosynthesis

Several enzymes are utilized for the biosynthesis of L-theanine, including γ-glutamyltranspeptidase (GGT), glutamine synthetase (GS), and γ-glutamylmethylamide synthetase (GMAS). nih.govspkx.net.cn The activity of these enzymes can be significantly influenced by the presence of metal ions, including potassium.

Research has shown that low levels of potassium can inhibit the activity of theanine synthase, the key enzyme in the natural biosynthetic pathway in tea plants, thereby reducing the synthesis of theanine. researchgate.netmdpi.com In industrial enzymatic production systems, potassium is often a key component of the reaction buffer. For instance, studies on theanine production using γ-glutamylmethylamide synthetase (GMAS) have demonstrated that the inhibitory effect of high concentrations of the substrate ethylamine can be overcome by increasing the concentration of potassium phosphate (B84403) buffer in the reaction mixture. nih.gov This suggests that potassium ions may play a role in stabilizing the enzyme or facilitating substrate binding, thus enhancing catalytic efficiency. The synthesis of L-theanine is known to occur from ethylamine and L-glutamate in the presence of ATP and metal ions like Mg²⁺ and K⁺. mdpi.com

Table 2: Influence of Potassium on Enzymatic L-Theanine Synthesis

Enzyme Organism Source Effect of Potassium Finding Reference
γ-glutamylmethylamide synthetase (GMAS) Methylovorus mays Positive Increasing potassium phosphate buffer concentration restored enzyme activity inhibited by high ethylamine levels. nih.gov
γ-glutamylmethylamide synthetase (GMAS) Methylovorus mays Positive Addition of potassium phosphate source led to a 4-fold higher L-theanine production. nih.govjmb.or.kr
Theanine Synthase Camellia sinensis (Tea Plant) Essential Low potassium levels inhibit theanine synthase activity, reducing theanine synthesis. researchgate.netmdpi.com
Glutaminase Pseudomonas nitroreducens Component of Buffer Reaction buffer for theanine synthesis contained K₂HPO₄ and KH₂PO₄. tandfonline.com

Optimization of Reaction Buffers Containing Potassium for Improved Theanine Yield

The optimization of the reaction buffer is a critical step in maximizing the yield of enzymatically produced L-theanine. Potassium phosphate is frequently the buffer of choice in these bioprocesses. google.comnih.govelifesciences.org

In a whole-cell biocatalyst system using E. coli overexpressing GMAS, the addition of a potassium phosphate source was shown to produce four times more L-theanine compared to reactions without it or with sodium phosphate. nih.govjmb.or.kr An optimized reaction mixture for high-yield theanine production included 300 mM potassium phosphate. nih.govjmb.or.kr Another study aiming for high concentrations of theanine (approximately 110 mg/ml) utilized an improved reaction mixture containing 200 mM potassium phosphate buffer (pH 7.0). nih.gov This high buffer concentration was crucial for mitigating the inhibitory effects of ethylamine. nih.gov Enzyme activity assays for alanine (B10760859) decarboxylase, an enzyme in the theanine biosynthesis pathway, are also conducted in potassium phosphate buffer, highlighting its importance throughout the process. elifesciences.org The optimal pH for many of these enzymatic reactions is around neutral to slightly alkaline (pH 7 to 9), and potassium phosphate buffers are effective in maintaining this pH range. nih.govnih.govjmb.or.kr

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis (SPS) represents a cornerstone of modern combinatorial chemistry and is particularly well-suited for the production of peptides and their derivatives. nih.govpeptide.com This methodology, originally developed by Bruce Merrifield, involves covalently attaching a starting molecule to an insoluble polymer support (resin) and carrying out a series of chemical reactions in a stepwise manner. peptide.com The key advantage of this approach is that excess reagents and byproducts can be easily removed by simple filtration and washing, which greatly simplifies the purification process at each step. nih.gov While direct literature on the solid-phase synthesis of this compound is scarce, the synthesis of its core structure, N⁵-ethyl-L-glutamine, and its derivatives can be readily extrapolated from established solid-phase peptide synthesis (SPPS) protocols for glutamine and other γ-glutamyl compounds. nih.govnih.gov

The general strategy for producing theanine derivatives on a solid support involves anchoring a suitably protected glutamic acid residue to the resin. The side-chain γ-carboxyl group is then selectively deprotected and reacted with ethylamine to form the characteristic γ-amide linkage of theanine. The final product is subsequently cleaved from the solid support. The formation of the potassium salt occurs during the final work-up and purification phase, post-cleavage.

A critical aspect of this synthetic route is the use of an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. The most common approach for peptide synthesis is the Fmoc/tBu strategy. In this method, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups such as tert-butyl (tBu).

The synthesis of a theanine derivative on a solid support would proceed via the following key stages:

Resin Anchoring: An Nα-Fmoc protected glutamic acid with an orthogonally protected side chain is attached to a suitable resin. For instance, Fmoc-L-Glu(OAll)-OH could be used, where the γ-carboxyl group is protected by an allyl (All) group, which can be removed using a palladium catalyst without affecting the Fmoc or other acid-labile groups. nih.gov The choice of resin is critical; 2-Chlorotrityl chloride (2-CTC) resin is often favored as it allows for the cleavage of the final product under very mild acidic conditions, preserving acid-sensitive functionalities. nih.gov

Backbone Elongation (Optional): If a larger peptide derivative containing a theanine residue is desired, the Fmoc group is removed with a mild base like piperidine, and subsequent Fmoc-protected amino acids are coupled to the free amine using standard coupling reagents. peptide.com

Side-Chain Modification: Once the peptide backbone is complete, the orthogonal protecting group on the glutamic acid side chain (e.g., the allyl group) is selectively removed. nih.gov This exposes the free γ-carboxyl group.

Amide Bond Formation: The newly exposed γ-carboxyl group is then activated with a coupling agent (e.g., HATU, HBTU) and reacted with ethylamine to form the N⁵-ethyl-L-glutamine (theanine) residue. nih.gov

Cleavage and Deprotection: The final derivative is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov This step also removes any remaining acid-labile side-chain protecting groups.

Salt Formation and Purification: The crude product is precipitated, purified (usually by reverse-phase HPLC), and can then be converted to the potassium salt by titration with a suitable potassium base (e.g., potassium hydroxide or potassium acetate) followed by lyophilization to yield the final this compound derivative.

The table below outlines various components and reagents that are pertinent to the solid-phase synthesis of theanine derivatives.

Table 1: Resins for Solid-Phase Synthesis of Carboxylic Acids and Amides

Resin Type Linker Type Cleavage Conditions Primary Use
2-Chlorotrityl Chloride (2-CTC) Resin Trityl Very mild acid (e.g., 1-5% TFA in DCM) Synthesis of fully protected peptide fragments and acid-sensitive compounds.
Wang Resin p-Alkoxybenzyl alcohol Moderate to strong acid (e.g., 50-95% TFA) Standard synthesis of C-terminal carboxylic acids.

| Rink Amide Resin | Knorr/Rink | Strong acid (e.g., 95% TFA) | Synthesis of C-terminal amides. nih.gov |

Table 2: Orthogonal Protecting Groups for Glutamic Acid Side Chain

Protecting Group Chemical Formula Cleavage Reagent Stability
Allyl (All) -CH₂CH=CH₂ Pd(PPh₃)₄ / PhSiH₃ Stable to acids and bases; removed by palladium catalysis. nih.gov
Benzyl (Bzl) -CH₂C₆H₅ Strong acid (HF) or hydrogenolysis Stable to mild acid (TFA) and base.

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | Stable to base; standard for Fmoc SPPS. |

Table 3: Common Coupling Reagents for Amide Bond Formation

Reagent Name Abbreviation Activator Type Notes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Uronium/Guanidinium salt Highly efficient, fast coupling with low racemization.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Uronium salt A standard and effective coupling reagent.

| DIC/HOBt | (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | Carbodiimide / Additive | Cost-effective; HOBt suppresses side reactions and racemization. |

The solid-phase approach allows for the systematic modification of the theanine structure. By using a library of different amines instead of ethylamine in the side-chain amidation step, a diverse range of N⁵-alkyl- or N⁵-aryl-L-glutamine derivatives can be generated efficiently. This combinatorial approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and functional materials research. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of Theanine Potassium Interactions

Vibrational Spectroscopy for Characterization of Theanine-Potassium Bonds

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of theanine and its potassium salt. The formation of an ionic bond between the theanine carboxylate group and the potassium ion induces significant and detectable shifts in the vibrational frequencies of associated functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. In the case of theanine, the transition to its potassium salt is most prominently marked by changes in the vibrational modes of the carboxylic acid group.

In the FTIR spectrum of pure L-theanine, the carboxylic acid group exhibits characteristic absorption bands: a broad O-H stretching band typically in the 2500-3300 cm⁻¹ region and a sharp C=O stretching band around 1700-1730 cm⁻¹. nih.gov Upon formation of theanine potassium, the proton of the carboxylic acid is lost, and an ionic bond is formed with K⁺. This leads to the disappearance of the broad O-H stretching band.

Furthermore, the C=O stretching vibration of the carboxylic acid is replaced by two new characteristic bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The asymmetric stretching band (νₐₛ(COO⁻)) typically appears in the range of 1550-1620 cm⁻¹, while the symmetric stretching band (νₛ(COO⁻)) is found in the 1400-1450 cm⁻¹ region. This distinct spectral shift is a definitive indicator of salt formation. A study on the interaction of alkali metal ions with glutamine, a structurally similar amino acid, supports the expectation of these spectral changes. wayne.edu The interaction of K⁺ with the glutamine molecule showed characteristic shifts in the carbonyl and amine regions of the IR spectrum.

Table 1: Expected FTIR Spectral Data for L-Theanine and this compound This table presents expected characteristic vibrational frequencies based on data for L-theanine and analogous compounds like glutamic acid potassium salt.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for L-TheanineExpected Wavenumber (cm⁻¹) for this compound
Carboxylic AcidO-H stretch2500-3300 (broad)Absent
Carboxylic AcidC=O stretch1700-1730Absent
CarboxylateAsymmetric stretch (COO⁻)Absent1550-1620
CarboxylateSymmetric stretch (COO⁻)Absent1400-1450
Amide IC=O stretch~1640Minor shift expected
Amide IIN-H bend / C-N stretch~1550Minor shift expected
Primary AmineN-H stretch~3200-3400Minor shift expected

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of L-theanine exhibits characteristic peaks that can be used for its identification. nih.gov Upon forming the potassium salt, significant changes are anticipated. Similar to FTIR, the most pronounced changes in the Raman spectrum of this compound would be related to the carboxylate group. The symmetric stretching vibration of the COO⁻ group, which is often weak in FTIR, typically gives a strong band in the Raman spectrum in the 1400-1450 cm⁻¹ region.

A study on the Raman spectra of alkali metal salts of caffeic acid demonstrated that the formation of a potassium salt leads to noticeable changes in the position and intensity of bands associated with the carboxylate group and the aromatic ring system. nih.gov For this compound, shifts in the bands corresponding to the C-C skeletal framework and C-H bending modes are also expected due to the electronic redistribution upon deprotonation. The interaction of potassium ions with graphene has also been shown to produce distinct Raman signatures, indicating the sensitivity of this technique to ion-molecule interactions. rsc.org

Table 2: Expected Raman Spectral Data for L-Theanine and this compound This table presents expected characteristic Raman shifts based on data for L-theanine and analogous compounds.

Functional Group/VibrationExpected Raman Shift (cm⁻¹) for L-TheanineExpected Raman Shift (cm⁻¹) for this compound
Carboxylic Acid C=O stretch~1700-1730Absent
Carboxylate Symmetric stretch (COO⁻)Absent~1400-1450 (Strong)
C-C Skeletal VibrationsMultiple bands in the 800-1200 regionShifts and intensity changes expected
CH₂/CH₃ Bending Modes~1450Minor shifts expected

Fourier Transform Infrared Spectroscopy (FTIR) Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular structure, connectivity, and conformation can be obtained.

The formation of this compound from L-theanine would result in predictable changes in the ¹H and ¹³C NMR chemical shifts, particularly for the nuclei in proximity to the carboxylic acid group.

In the ¹H NMR spectrum of L-theanine, the α-proton (the proton on the carbon adjacent to the carboxylic acid and amino groups) typically resonates at a specific chemical shift. chemicalbook.comnanalysis.com Upon deprotonation of the carboxylic acid to form the carboxylate, this α-proton is expected to experience an upfield shift (a decrease in chemical shift value) due to the increased electron density around it. The protons of the adjacent methylene (B1212753) group in the glutamyl backbone would also be affected, though to a lesser extent.

Similarly, in the ¹³C NMR spectrum of L-theanine, the carboxyl carbon (C=O) is highly sensitive to the ionization state of the carboxylic acid group. acs.org Upon formation of the potassium salt, the carboxyl carbon will be significantly deshielded, resulting in a downfield shift. The α-carbon and other carbons in the backbone will also exhibit shifts, providing a clear spectral signature of the salt formation. Data for glutamic acid potassium salt shows that the carboxyl carbon chemical shift is a key indicator of salt formation. usbio.net

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for L-Theanine and this compound in D₂O Predicted shifts are based on known L-theanine data and general principles of NMR spectroscopy.

ProtonL-Theanine (ppm)This compound (Predicted, ppm)Expected Shift
α-CH~3.7-3.8< 3.7Upfield
β-CH₂~2.1-2.2Minor upfield shiftUpfield
γ-CH₂~2.4Minor upfield shiftUpfield
Ethyl-CH₂~3.2Minor shiftMinimal
Ethyl-CH₃~1.1Minor shiftMinimal

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for L-Theanine and this compound in D₂O Predicted shifts are based on known L-theanine data and analogous compounds.

CarbonL-Theanine (ppm)This compound (Predicted, ppm)Expected Shift
Carboxyl C=O~175-180> 180Downfield
α-C~55Minor downfield shiftDownfield
β-C~28Minor shiftMinimal
γ-C~34Minor shiftMinimal
Amide C=O~174Minor shiftMinimal
Ethyl-CH₂~35Minor shiftMinimal
Ethyl-CH₃~15Minor shiftMinimal

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

A COSY spectrum of this compound would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would allow for the tracing of the entire spin system of the molecule, confirming the connectivity from the ethyl group through the glutamyl backbone. For instance, a cross-peak would be observed between the α-proton and the β-methylene protons, and between the β- and γ-methylene protons. sdsu.edu

An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For this compound, an HSQC experiment would show a cross-peak between the α-proton and the α-carbon, the β-protons and the β-carbon, and so on, providing definitive confirmation of the C-H framework.

Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the structure by showing correlations between protons and carbons that are two or three bonds apart. This would be particularly useful in confirming the position of the ethylamide group by showing a correlation from the ethyl methylene protons to the amide carbonyl carbon.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Mass Spectrometry Techniques for this compound Molecular Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique. In positive ion mode ESI-MS, this compound would likely be detected as an adduct ion, such as [M-H+2K]⁺ or as the intact cationized molecule [M-H+K]⁺. The molecular weight of L-theanine is 174.20 g/mol . nih.gov The mass of a potassium ion is approximately 39.10 amu. Therefore, the expected m/z for the [C₇H₁₃N₂O₃K]⁺ ion would be approximately 212.06.

In negative ion mode, the deprotonated theanine molecule [M-H]⁻ would be observed at an m/z of approximately 173.1. Tandem mass spectrometry (MS/MS) of this ion would yield characteristic fragment ions resulting from the cleavage of the amide bond and other parts of the molecule, confirming the identity of the theanine backbone. nih.govresearchgate.net The fragmentation pattern would be expected to be similar to that of pure theanine, although the presence of the potassium ion could influence the relative abundance of certain fragment ions.

Table 5: Expected Mass Spectrometry Data for this compound

IonExpected m/zMass Spectrometry Mode
[C₇H₁₄N₂O₃+H]⁺ (Protonated Theanine)~175.1ESI-MS Positive Mode
[C₇H₁₃N₂O₃K]⁺ (Potassium Salt)~212.1ESI-MS Positive Mode
[C₇H₁₄N₂O₃+K]⁺ (Potassium Adduct)~213.1ESI-MS Positive Mode
[C₇H₁₃N₂O₃]⁻ (Deprotonated Theanine)~173.1ESI-MS Negative Mode

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like theanine by transferring ions from solution into the gas phase. nih.gov When analyzing this compound, the compound's behavior in solution dictates the observed ionic species. In solution, this compound exists as a potassium cation (K⁺) and a theaninate anion.

In positive ion mode ESI-MS, theanine readily forms a protonated molecule, [M+H]⁺. Given the molecular weight of theanine (C₇H₁₄N₂O₃) is approximately 174.20 g/mol , this primary ion is observed at a mass-to-charge ratio (m/z) of 175. nih.govnist.gov Due to the presence of potassium ions in the sample, a significant potassium adduct, [M+K]⁺, is also typically observed. The formation of such alkali metal adducts is a common phenomenon in ESI-MS. spectroscopyonline.com The analysis of this compound would therefore be expected to yield two major peaks in the full scan spectrum, corresponding to the protonated and potassiated molecules.

Table 1: Expected ESI-MS Ions for this compound in Positive Ion Mode This table is generated based on theoretical calculations and typical behavior observed in ESI-MS analysis of similar compounds.

Ion Species Formula Calculated m/z Description
Protonated Theanine [C₇H₁₄N₂O₃ + H]⁺ 175.1 Theanine molecule with an added proton.
Potassiated Theanine [C₇H₁₄N₂O₃ + K]⁺ 213.1 Theanine molecule adducted with a potassium ion.

The relative intensity of these ions can be influenced by analytical conditions such as solvent composition and source parameters. spectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by isolating a specific precursor ion (such as the [M+H]⁺ ion of theanine) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is a fingerprint that helps confirm the molecule's identity and structure.

For theanine, the MS/MS analysis of the protonated molecule at m/z 175 yields several key fragment ions. A prominent fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃) and water (H₂O), as well as cleavages related to the ethylamine (B1201723) group. nih.gov Studies on the fragmentation of L-theanine and its derivatives have identified characteristic product ions that are crucial for its structural confirmation. nih.govacs.org

A typical MS/MS experiment on the [M+H]⁺ ion of theanine (m/z 175) would reveal the following fragmentation pattern:

Table 2: Representative MS/MS Fragmentation Data for the Protonated Theanine Precursor Ion ([M+H]⁺ at m/z 175) This data is compiled from published research on L-theanine fragmentation. nih.govacs.org

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
175.1 158.1 NH₃ (Ammonia)
175.1 130.1 C₂H₅NH₂ (Ethylamine)
175.1 95.0 Multiple losses

The transition of m/z 175.0 → 157.9 (often rounded to 158) is a well-established and highly specific transition used for the quantification of theanine in complex matrices like tea or plasma. nih.govwaters.com This detailed fragmentation data, generated through MS/MS, provides unequivocal structural confirmation of the theanine molecule within the salt.

X-ray Diffraction Analysis for Crystalline this compound Structure

X-ray diffraction (XRD) is the definitive technique for analyzing the solid-state structure of crystalline materials. It provides information on atomic arrangement, crystal system, and polymorphism. nih.govrsc.org

Single-Crystal X-ray Crystallography for Atomic Arrangement

Single-Crystal X-ray Crystallography (SC-XRD) is a powerful technique that determines the precise three-dimensional arrangement of atoms within a single crystal. chalcogen.ro While specific published crystallographic data for this compound is scarce, the methodology for analyzing such a salt is well-established. Analysis of other potassium salts of organic molecules, such as potassium guaninate hydrate, demonstrates how SC-XRD reveals the coordination environment of the potassium ion, the conformation of the organic molecule, and the network of intermolecular interactions (e.g., hydrogen bonds and ionic bonds) that stabilize the crystal lattice. nih.govresearchgate.net

For this compound, SC-XRD analysis would be expected to reveal:

The coordination number and geometry of the K⁺ ion, showing its interaction with the carboxylate and amide oxygen atoms of the theaninate anion.

The precise bond lengths and angles of the theaninate molecule in its solid state.

The packing arrangement of the ions in the crystal lattice.

The role of any solvent molecules (like water) in the crystal structure, forming a hydrate.

Table 3: Illustrative Crystallographic Data Table for a Hypothetical this compound Crystal This table presents a hypothetical but realistic set of parameters that would be obtained from a single-crystal X-ray diffraction experiment, based on analyses of similar organic salts. acs.org

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.85
b (Å) 14.20
c (Å) 8.50
β (°) 98.5
Volume (ų) 697.3
Z (molecules/unit cell) 4

Computational and Theoretical Chemistry Studies on Theanine Potassium Complexation and Reactivity

Prediction of Spectroscopic Properties of Theanine Potassium using Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecular structures, offering insights that are complementary to experimental measurements. For the theanine-potassium complex, computational models, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in forecasting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are vital for understanding the complex's geometry, electronic structure, and the nature of the interaction between the theanine molecule and the potassium ion.

The accuracy of these predictions hinges on the selected computational method, including the choice of the functional and the basis set. rsc.orgnih.gov Studies on similar metal-amino acid complexes have demonstrated that functionals like B3LYP, M06, and M06-L, paired with basis sets such as 6-311++G(d,p), can yield results that correlate well with experimental data. rsc.orgrsc.org

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are calculated by performing a frequency analysis on the optimized geometry of the theanine-potassium complex. The resulting vibrational frequencies and their intensities correspond to the peaks in an experimental IR spectrum. These calculations can elucidate how the coordination of the potassium ion affects the vibrational modes of theanine's functional groups.

A key application of this method is to distinguish between different possible binding configurations of the complex. For instance, studies on potassium ion-tagged amino acids have used DFT-calculated spectra to determine whether the complex exists in a charge-solvation (CS) or a salt-bridge (zwitterionic) form. nih.gov In the case of theanine, the potassium ion could coordinate with the carboxylate oxygen, the amide carbonyl oxygen, and the nitrogen atom of the amino group. The predicted shifts in the stretching frequencies of the C=O (carbonyl and carboxyl) and N-H groups upon complexation with K+ would provide clear markers for the specific binding site. nih.gov

For example, coordination of K+ to the carbonyl oxygen would be expected to cause a red-shift (a decrease in wavenumber) in the C=O stretching vibration. By comparing the computed spectra for various possible isomers with experimental data from techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy, the most stable structure of the theanine-potassium complex in the gas phase can be identified. nih.gov

Table 1: Illustrative Predicted IR Vibrational Frequencies for Theanine-Potassium Complex Note: Specific wavenumber values require dedicated DFT calculations and are for illustrative purposes to show what would be computed.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Shift upon K+ Coordination
O-H StretchCarboxylic AcidValue dependent on specific DFT calculationBroadening and shift
N-H StretchPrimary AmineValue dependent on specific DFT calculationRed-shift if involved in binding
C-H StretchAlkyl ChainValue dependent on specific DFT calculationMinor shift
C=O StretchCarboxylic AcidValue dependent on specific DFT calculationRed-shift
C=O StretchAmideValue dependent on specific DFT calculationRed-shift if involved in binding
N-H BendPrimary AmineValue dependent on specific DFT calculationShift dependent on binding geometry

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, are widely employed to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The process involves optimizing the geometry of the theanine-potassium complex and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can reveal detailed information about the electronic environment of each atom in the complex. The coordination of the potassium ion would induce changes in the electron density around the neighboring protons and carbon atoms, leading to shifts in their NMR signals. By comparing the calculated chemical shifts for different potential structures of the theanine-potassium complex with high-resolution experimental NMR data, the most plausible structure in solution can be determined. mdpi.com The accuracy of such predictions is highly dependent on the chosen functional and basis set, with studies showing that some functionals provide more accurate results than others for specific nuclei. nih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Theanine-Potassium Complex Note: Specific chemical shift values require dedicated GIAO-DFT calculations and are for illustrative purposes.

Atom TypeAtom Position (Theanine)Predicted Chemical Shift (ppm)Expected Shift upon K+ Coordination
¹³CCarbonyl (Carboxyl)Value dependent on specific DFT calculationDownfield shift
¹³CCarbonyl (Amide)Value dependent on specific DFT calculationDownfield shift if K+ is coordinated
¹³Cα-CarbonValue dependent on specific DFT calculationShift depends on proximity and binding mode
¹HAmine (NH₂)Value dependent on specific DFT calculationShift and broadening, dependent on solvent exchange and binding
¹Hα-ProtonValue dependent on specific DFT calculationShift depends on conformational changes induced by K+ binding
¹HEthyl Group ProtonsValue dependent on specific DFT calculationMinor shifts unless significant conformational change occurs

UV-Visible (UV-Vis) Spectroscopy Prediction

The prediction of electronic absorption spectra, such as UV-Vis, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). acs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For the theanine-potassium complex, theanine itself does not possess strong chromophores that absorb in the visible region, with its absorption primarily in the deep UV range. nih.gov However, the formation of a complex with potassium could potentially lead to charge-transfer (CT) transitions. TD-DFT calculations can predict the energy of these transitions, which could appear as new, weak absorption bands at longer wavelengths compared to free theanine. nih.gov Comparing theoretical spectra with experimental ones can confirm the presence of such CT phenomena and provide insight into the electronic interactions between theanine and the potassium ion. scielo.org.mx

Table 3: Illustrative Predicted UV-Vis Absorption for Theanine-Potassium Complex Note: Specific values require dedicated TD-DFT calculations and are for illustrative purposes.

Transition TypePredicted Wavelength (λ_max, nm)Predicted Oscillator Strength (f)Description
n → πValue dependent on TD-DFT calculationValue dependent on TD-DFT calculationElectronic transition involving non-bonding electrons of O/N atoms.
π → πValue dependent on TD-DFT calculationValue dependent on TD-DFT calculationElectronic transition in carbonyl groups.
Ligand-to-Metal CTValue dependent on TD-DFT calculationValue dependent on TD-DFT calculationPotential charge-transfer transition upon complexation.

Investigative Analytical Methodologies for Theanine and Potassium Co Detection and Quantification

Capillary Electrophoresis for High-Resolution Analysis of Theanine and Potassium

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. researchgate.net CE offers several advantages, including rapid analysis times, minimal sample consumption, and the potential for simultaneous analysis of a wide range of compounds, including both amino acids and inorganic ions. researchgate.netunifi.it

For theanine analysis, CE methods have been developed that can directly detect theanine at wavelengths around 205-214 nm. unibo.it To enhance sensitivity, derivatization with fluorescent tags can be employed. unibo.it A significant advantage of CE is its ability to separate chiral compounds, allowing for the differentiation of L-theanine and D-theanine. unibo.it

The simultaneous analysis of theanine and potassium by CE is theoretically possible. By carefully selecting the background electrolyte (BGE) and its pH, it is possible to achieve conditions where both the cationic potassium and the zwitterionic or charged theanine can be separated and detected in a single run. However, the vast difference in their concentrations and detector responses can pose a significant challenge.

Electrochemical Detection Methods for Theanine in Potassium-Containing Solutions

Electrochemical detection methods offer a sensitive and often simpler alternative to chromatographic techniques for the analysis of specific compounds. These methods are based on the measurement of an electrical signal (current or potential) that is generated by the oxidation or reduction of the analyte at an electrode surface.

For theanine, which is an electroactive compound, electrochemical sensors can be developed. researchgate.net These sensors typically consist of a modified electrode that enhances the electrochemical response of theanine. While theanine itself may not have strong antioxidant properties, its interaction with other molecules can be studied using electrochemical techniques. researchgate.net

The presence of potassium in the solution can potentially interfere with the electrochemical detection of theanine. Potassium ions can affect the conductivity of the solution and may interact with the electrode surface, altering the electrochemical response. nih.gov Therefore, the development of an electrochemical sensor for theanine in a potassium-rich matrix requires careful optimization of the electrode material and the experimental conditions to minimize interference. nih.govmdpi.com

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, provide a powerful tool for the comprehensive analysis of complex mixtures. saapjournals.orgchromatographytoday.comijarnd.com These techniques offer high sensitivity, selectivity, and the ability to provide structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of theanine. nih.gov It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This allows for the direct detection of theanine without the need for derivatization, and it can provide unambiguous identification and quantification even in complex matrices. nih.gov While LC-MS/MS is ideal for theanine, the analysis of potassium would still require a different approach, as it is not readily ionizable by common LC-MS interfaces.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS for the analysis of derivatized theanine. researchgate.net The use of tandem mass spectrometry helps to reduce matrix interference and improve the accuracy of quantification. nih.gov However, as with GC-MS, this technique is not applicable to potassium analysis.

The term "hyphenated techniques" broadly refers to the coupling of two or more analytical methods to solve complex analytical problems. chromatographytoday.com This often involves combining a separation technique with a spectroscopic detection technology. chromatographytoday.com

Biochemical and Molecular Mechanisms of Theanine Potassium Interactions in Biological Systems

In Vitro Studies on Theanine's Modulation of Potassium Ion Channel Activity

The direct and indirect effects of theanine on potassium ion channels are a growing area of interest. In vitro studies, utilizing techniques such as patch-clamp electrophysiology and ligand-binding assays, are crucial for elucidating these interactions at a molecular level.

Patch-Clamp Electrophysiology of Theanine Effects on Potassium Channels

Patch-clamp electrophysiology is a powerful technique that allows for the measurement of ion flow through single ion channels in a cell membrane. nanion.dejst.go.jpnih.govoup.comnih.gov While direct patch-clamp studies focusing exclusively on theanine's effect on potassium channels are limited, some research provides indirect evidence of such modulation. For instance, a study on group-housed older mice revealed that theanine ingestion led to the downregulation of Kcnj13, a gene encoding an inwardly rectifying potassium channel in the hippocampus. researchgate.netnih.gov This suggests that theanine can influence the expression of potassium channels, which would, in turn, alter cellular excitability. nih.gov

Furthermore, theanine is known to interact with glutamate (B1630785) and GABA receptors. nanion.denih.govtandfonline.comdergipark.org.tr The activation of metabotropic GABA B receptors, for example, can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. jst.go.jptandfonline.com Therefore, by modulating GABAergic systems, theanine may indirectly influence potassium channel activity. tandfonline.com

Study TypeOrganism/Cell ModelKey Finding Related to Theanine and K+ ChannelsCitation
Gene Expression AnalysisOlder Mice (in vivo)Theanine ingestion downregulated the expression of Kcnj13, a potassium channel gene, in the hippocampus. researchgate.netnih.gov
Mechanistic InferenceGeneralTheanine's interaction with GABA B receptors suggests a potential indirect activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. jst.go.jptandfonline.com

Ligand-Binding Assays for Theanine-Potassium Channel Receptor Affinity

Ligand-binding assays are used to determine the affinity of a molecule (ligand) for a specific receptor. researchgate.net Currently, there is a lack of direct ligand-binding assay studies investigating the affinity of theanine for potassium channel receptors. Research has primarily focused on theanine's binding to glutamate receptors. medchemexpress.commskcc.org For example, theanine has been shown to bind to AMPA, NMDA, and kainate receptors. nih.gov It is plausible that some of the downstream effects of this binding could involve the modulation of potassium channel activity, as glutamate receptor activation is intricately linked to the regulation of neuronal excitability, which is heavily dependent on potassium currents. In silico docking studies have shown that L-Theanine has a binding affinity for the kainate 1 glutamate receptor that is comparable to that of L-Glutamic Acid. mdpi.com

Cellular Uptake and Transport Mechanisms of Theanine in Potassium-Rich Environments

The entry of theanine into cells is a critical step for its biological activity. This process is mediated by specific transporters and can be influenced by the ionic environment of the cell.

Investigations into Amino Acid Permeases and Theanine Transport

Amino acid permeases (AAPs) are a family of transporters involved in the uptake of amino acids. mdpi.com Studies in tea plants have identified several AAPs that are capable of transporting theanine. papildai.org For instance, CsAAP1 has been implicated in the root-to-shoot transport of theanine. papildai.org The transport activity of these permeases can be influenced by the electrochemical gradient across the cell membrane, which is established and maintained in part by potassium ions.

Role of System L Transport Pathways in Theanine Cellular Entry

In mammalian cells, the System L transport pathway has been identified as a major route for theanine uptake. frontiersin.org This was demonstrated in various cell lines where the uptake of L-3H-theanine was significantly inhibited by a specific inhibitor of the System L transporter. frontiersin.org System L transporters are typically Na+-independent and function as exchangers, often transporting large neutral amino acids. The membrane potential, which is critically dependent on intracellular and extracellular potassium concentrations, can influence the activity of such transport systems. nih.gov

Transporter SystemOrganism/Cell TypeKey Characteristics of Theanine TransportCitation
Amino Acid Permeases (AAPs)Tea Plant (Camellia sinensis)Mediate the transport of theanine; influenced by the electrochemical gradient. mdpi.compapildai.org
System L TransportMammalian Cell LinesMajor pathway for theanine uptake; Na+-independent. frontiersin.org

Theanine's Influence on Intracellular Potassium Homeostasis and Signaling Pathways

Theanine has been shown to modulate several key intracellular signaling pathways that are also known to be involved in the regulation of ion homeostasis, including that of potassium.

Potassium is a crucial cation for numerous cellular functions, including maintaining cell volume, regulating intracellular pH, and establishing the membrane potential. nih.govnih.gov In plants, adequate potassium levels are necessary for the synthesis of theanine, as potassium can activate theanine synthetase. mdpi.comencyclopedia.pub Theanine, in turn, can promote potassium uptake in plants, suggesting a reciprocal relationship. mdpi.com

In mammalian systems, theanine has been shown to influence signaling pathways such as the mTOR (mammalian target of rapamycin) and Akt/GSK-3β pathways. acs.orgnih.gov The mTOR signaling pathway, particularly mTORC2, has been demonstrated to be a critical regulator of renal potassium handling by influencing the activity of potassium channels like ROMK. nih.gov Theanine's ability to activate the mTOR pathway could therefore have downstream consequences for intracellular potassium homeostasis. nih.gov Furthermore, theanine has been shown to prevent the downregulation of p-GSK-3β, a signaling molecule that has been linked to the modulation of M-type potassium channel function. nih.gov

Signaling PathwayEffect of TheanineLink to Potassium HomeostasisCitation
mTORActivates the mTOR signaling pathway.mTORC2 is a key regulator of renal potassium channels (e.g., ROMK) and overall potassium handling. acs.orgnih.govnih.gov
Akt/GSK-3βPrevents downregulation of p-GSK-3β.GSK-3β signaling modulates M-type potassium channel function. nih.gov

Enzymatic Assays of Theanine Metabolism in Potassium-Dependent Systems

The metabolism of theanine in biological systems, particularly in tea plants (Camellia sinensis), is a finely regulated process involving several key enzymes. The availability of essential nutrients, such as potassium, has been identified as a significant factor influencing the activity of these enzymes and, consequently, the accumulation of theanine. mdpi.com Enzymatic assays provide a direct method to quantify the impact of specific ions on the catalytic rates of enzymes involved in both the synthesis and degradation of theanine.

Activity of Theanine Synthase in Varied Potassium Environments

Theanine synthase (TS), including its specific isoform theanine synthetase (CsTSI), is the primary enzyme responsible for the biosynthesis of theanine from glutamic acid and ethylamine (B1201723). nih.govelifesciences.org Research indicates a strong positive correlation between potassium availability and the activity of this enzyme. Low levels of potassium in the growth medium or soil have been shown to inhibit theanine synthase activity, leading to reduced synthesis of theanine in tea plants. mdpi.comresearchgate.net

Table 1: Effect of Potassium Concentration on Theanine Synthase (TS) Activity
Potassium EnvironmentObserved Effect on TS ActivityOutcome on Theanine SynthesisReference
Low / DeficientInhibitedReduced mdpi.com, researchgate.net
Adequate / OptimalActivatedPromoted / Increased mdpi.com, researchgate.net, oup.com, encyclopedia.pub
ExcessiveInhibited AccumulationInhibited Accumulation mdpi.com, researchgate.net

Theanine Hydrolase Activity and Potassium Ion Influence

Theanine hydrolase is the enzyme responsible for the catabolism of theanine, breaking it down into glutamic acid and ethylamine. jircas.go.jp Unlike theanine synthase, the direct regulatory influence of potassium ions on theanine hydrolase activity is less clearly defined in existing research.

Enzymatic assays for theanine hydrolase have been conducted in the presence of potassium-containing compounds, primarily potassium phosphate (B84403) buffers, to maintain a stable pH. jircas.go.jptandfonline.com For example, studies have used potassium phosphate buffer for pH ranges between 4.5 and 7.5 when determining the optimal pH for the enzyme's activity. tandfonline.com In one study, theanine hydrolase was eluted from a DEAE-cellulose column using a linear gradient of potassium chloride (KCl), a standard technique in protein purification. jircas.go.jp However, the presence of potassium ions in these experimental setups is often for buffering or elution purposes and does not necessarily imply a direct stimulatory or inhibitory role in the enzyme's catalytic mechanism. One report noted that the activity of theanine hydrolysis in tea leaves was not stimulated by phosphate ions, which may suggest a lack of direct stimulation by the accompanying potassium ions as well, though this was not explicitly stated. tandfonline.com

Table 2: Experimental Context of Potassium in Theanine Hydrolase Assays
Experimental Use of Potassium CompoundCompoundPurposeObserved Direct Influence on ActivityReference
pH BufferingPotassium PhosphateMaintain optimal pH for enzyme assayNot reported as a direct activator or inhibitor jircas.go.jp, tandfonline.com
Protein ElutionPotassium Chloride (KCl)Used in a concentration gradient for column chromatographyNot applicable (used for purification, not activity assay) jircas.go.jp

Mechanistic Insights into Theanine Metabolism and Accumulation in Plant Systems As Influenced by Potassium

Molecular Regulation of Theanine Biosynthesis Genes in Response to Potassium Levels

Potassium (K) is an essential macronutrient that plays a significant role in the molecular regulation of theanine biosynthesis in plants, particularly in the tea plant (Camellia sinensis). The production of L-theanine is a complex process involving several key enzymes and genes, the expression and activity of which are influenced by potassium availability.

Research indicates that higher levels of potassium can activate the recombinant theanine synthetase (CsTSI), a crucial enzyme in the theanine synthesis pathway. mdpi.comencyclopedia.pub This activation leads to an increased production of L-theanine in the roots of the tea plant. mdpi.comencyclopedia.pub Potassium also appears to elevate the content of ethylamine (B1201723), a precursor for L-theanine synthesis. mdpi.comencyclopedia.pub Theanine biosynthesis involves several key enzymes whose encoding genes are affected by nutrient levels. These include theanine synthetase (TS), glutamine synthetase (GS), and alanine (B10760859) decarboxylase (AlaDC). oup.compeerj.com

Table 1: Key Genes in Theanine Biosynthesis and the Influence of Potassium This table is generated based on available data. Specific quantitative effects of potassium on gene expression may vary based on experimental conditions.

Gene Encoded Enzyme Role in Theanine Biosynthesis Reported Influence of Potassium
CsTSI Theanine Synthetase Catalyzes the synthesis of theanine from glutamate (B1630785) and ethylamine. frontiersin.org Activity is activated by higher potassium levels. mdpi.comencyclopedia.pub
CsGS Glutamine Synthetase Catalyzes the formation of glutamine, a precursor for glutamate. peerj.comfrontiersin.org Its expression is influenced by nutrient status; low potassium can indirectly affect substrate availability. oup.commdpi.com

Interplay Between Potassium Nutrient Status and Theanine Accumulation in Plant Tissues

The nutritional status of potassium in the soil and within the plant has a direct and significant impact on the accumulation of theanine. An adequate supply of potassium is positively correlated with the concentration of amino acids in tea plants. mdpi.comencyclopedia.pub

Studies have consistently shown that disparities in potassium levels alter the synthesis, transport, and ultimately the accumulation of theanine. mdpi.com Potassium deficiency in mature tea plants leads to a decrease in the content of amino acids, including theanine. encyclopedia.pub Low levels of potassium inhibit the activity of theanine synthase, which curtails the production of this important compound. mdpi.comresearchgate.net Within an optimal range, potassium positively regulates theanine content; however, if potassium levels become excessive, they can inhibit theanine accumulation. mdpi.comresearchgate.net Research using metabolomics has shown that a high proportion of phosphorus and potassium input can lead to a negative correlation with the content of free amino acids like theanine and glutamic acid in tea shoots. bohrium.com This suggests that nutrient balance is critical, and high applications of both phosphorus and potassium may trigger a reallocation of resources within the plant, favoring other metabolic pathways over amino acid accumulation. bohrium.com

Table 2: Effect of Potassium Nutrient Status on Theanine Accumulation This table summarizes the general findings on the relationship between potassium levels and theanine content.

Potassium Status Effect on Theanine Synthase Activity Effect on Theanine Accumulation Reference
Deficient Inhibited Decreased accumulation of theanine and other amino acids. encyclopedia.pubmdpi.comresearchgate.net
Optimal Promoted / Active Positively regulated; increased accumulation. mdpi.comencyclopedia.pubmdpi.comresearchgate.net

| Excessive | Potentially Inhibited | Inhibited accumulation. | mdpi.comresearchgate.netbohrium.com |

Theanine's Role in Plant Adaptation to Potassium Stress via Molecular Pathways

Theanine itself plays a role in how plants adapt to abiotic stresses, including low potassium stress. mdpi.comresearchgate.net Research has demonstrated that theanine can help plants, such as tobacco, resist the physiological challenges posed by insufficient potassium. mdpi.comresearchgate.net

When subjected to low potassium stress, treatment with theanine has been shown to enhance the activity of antioxidant enzymes and alleviate oxidative damage. mdpi.com This protective mechanism involves increasing the content of reduced glutathione (B108866) (GSH) and proline in the seedlings. mdpi.com By bolstering the plant's antioxidant system, theanine helps to mitigate the harmful effects of reactive oxygen species (ROS) that can accumulate during nutrient stress. mdpi.comfrontiersin.org Theanine's ability to regulate redox homeostasis is a key factor in its capacity to improve tolerance to various abiotic stresses. mdpi.comfrontiersin.org

Investigating Theanine's Contribution to Potassium Uptake and Redistribution in Plants

Emerging research indicates that theanine may not only be influenced by potassium but may also actively contribute to the uptake and transport of potassium within the plant. Studies on tobacco seedlings have shown that theanine promotes potassium uptake by inducing the expression of genes related to potassium absorption. mdpi.com

The transport of potassium in plants is managed by specific proteins, including those from the high-affinity K+ (HAK)/K+ transporter (KT)/K+ uptake (KUP) family. mdpi.comencyclopedia.pub These transporters are crucial for potassium acquisition from the soil and its long-distance transport throughout the plant, particularly under conditions where potassium is limited. mdpi.comencyclopedia.pub Transcriptome analyses of tea plants under drought stress have revealed that the plant regulates the expression of these potassium transporters to control K+ retention in its cells. mdpi.comencyclopedia.pub By inducing the expression of such potassium absorption genes, theanine can enhance the plant's ability to acquire this essential nutrient, especially under stress conditions. mdpi.com

Table 3: Theanine's Influence on Potassium Transport This table is based on current findings and highlights the potential role of theanine in potassium nutrition.

Process Molecular Target Observed Effect of Theanine Reference
Potassium Uptake Potassium absorption genes (e.g., HAK/KUP/KT family) Induces gene expression, leading to enhanced potassium uptake. mdpi.comencyclopedia.pubmdpi.com

| Potassium Redistribution | Long-distance K+ transporters | Regulation of K+ transporter genes is critical for redistribution; theanine's role is an area of ongoing investigation. | mdpi.comencyclopedia.pubnih.gov |

Future Research Trajectories and Emerging Paradigms in Theanine Potassium Systems

Development of Novel Analytical Probes Utilizing Theanine-Potassium Interactions

The specific interaction between theanine and potassium ions presents an opportunity for the development of highly selective analytical probes. Research in this area could focus on leveraging the unique binding properties of the theanine molecule to create sensors for detecting potassium ions, or conversely, using potassium to probe the presence of theanine.

Future research could draw inspiration from existing work on amino acid-based sensors for metal ions. acs.orgmdpi.comresearchgate.net For instance, electrochemical sensors have been successfully developed using amino acids as a recognition layer on an electrode surface to detect various metal ions with high sensitivity. acs.org The principle relies on the formation of strong complexes between the amino acid's functional groups (such as –NH2 and –COOH) and the target metal ion. acs.org A similar approach could be adapted for a theanine-potassium system.

Another promising avenue is the development of fluorimetric chemosensors. mdpi.com Researchers have synthesized amino acid derivatives that exhibit changes in their fluorescent properties upon binding to specific ions. mdpi.com The synthesis of novel theanine derivatives could lead to probes that "turn on" or "turn off" their fluorescence in the presence of potassium, enabling precise quantification in various media. mdpi.comresearchgate.net

Table 1: Potential Analytical Techniques for Theanine-Potassium Probes

Analytical TechniquePrinciple of DetectionPotential Application
Electrochemical SensingChange in electrical signal upon complex formation at an electrode surface. acs.orgReal-time monitoring of potassium levels in biological fluids.
Fluorimetric ChemosensingAlteration of fluorescence intensity or wavelength upon ion binding. mdpi.comHigh-sensitivity detection of theanine or potassium in complex mixtures.
Photochromic SensingLight-induced changes in the sensor's properties in the presence of the target analyte. acs.orgDevelopment of reusable sensor chips for environmental or diagnostic screening.

Exploration of Theanine Potassium in Materials Science for Functional Applications

The interaction between amino acids and metal ions can be harnessed to create novel materials with unique properties and functionalities. rsc.org Theanine, with its specific structure, and potassium, as a biologically relevant ion, could form the basis for new biocompatible materials.

One potential research direction is the development of coordination polymers or metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions and organic ligands. Theanine-potassium complexes could serve as the building blocks for such structures, potentially leading to materials with applications in catalysis, gas storage, or drug delivery. ekb.egscirp.org

Furthermore, the incorporation of theanine-potassium complexes into hydrogels could create "smart" materials that respond to specific stimuli. For example, a hydrogel might change its swelling properties or release an encapsulated therapeutic agent in response to a change in potassium ion concentration. This could have applications in targeted drug delivery or tissue engineering.

Table 2: Hypothetical Functional Materials Based on this compound

Material TypePotential PropertiesEmerging Application
Coordination PolymersPorosity, catalytic activity. scirp.orgSelective catalysts for organic reactions.
Bio-responsive HydrogelsStimuli-responsive swelling/degradation.Targeted release of therapeutic agents in potassium-rich environments.
Functionalized NanoparticlesEnhanced biocompatibility, targeted binding.Nanosensors for in-vivo imaging of potassium dynamics.

Advanced Modeling of Theanine-Potassium Complexes in Complex Biological Environments

Understanding the behavior of theanine-potassium complexes at a molecular level is crucial for predicting their function in biological systems. Advanced computational modeling techniques can provide insights that are difficult to obtain through experimental methods alone. rsc.orgnih.gov

Molecular dynamics (MD) simulations can be employed to study the formation, stability, and dynamics of the theanine-potassium complex in aqueous solution and within biological environments, such as near a cell membrane or in the active site of an enzyme. mdpi.combiorxiv.org These simulations can help to elucidate the specific interactions that govern the binding between theanine and potassium and how this interaction is influenced by the surrounding environment. biorxiv.org

Quantum-chemistry calculations can provide a more detailed understanding of the electronic structure of the theanine-potassium complex, clarifying the nature of the chemical bond and predicting spectroscopic properties that can be compared with experimental data. scirp.org Coarse-grained models can also be developed to simulate the behavior of these complexes on longer timescales and in larger, more complex systems, such as the interaction with proteins or nucleic acids. elifesciences.org

Table 3: Computational Approaches for Studying Theanine-Potassium Systems

Modeling TechniqueResearch FocusExpected Outcome
Molecular Dynamics (MD)Stability and dynamics of the complex in solution. mdpi.comPrediction of binding affinity and conformational changes.
Quantum ChemistryElectronic structure and bonding. scirp.orgAccurate prediction of spectroscopic and chemical properties.
Coarse-Grained ModelingInteractions with large biomolecules. elifesciences.orgUnderstanding of the complex's behavior in a cellular context.

Cross-Disciplinary Research at the Interface of Chemical Synthesis and Biological Systems for this compound Investigation

The full potential of this compound research can only be realized through a cross-disciplinary approach that integrates chemical synthesis, materials science, and biology. The synthesis of novel theanine derivatives and their metal complexes is a key starting point. researchgate.netrsc.org

Chemists can design and synthesize a library of theanine analogs with modified functional groups to fine-tune their binding affinity and selectivity for potassium. rsc.org These novel compounds can then be passed to materials scientists to explore their potential in creating functional materials, as discussed in section 8.2. rsc.org

In parallel, biologists can investigate the effects of these synthesized theanine-potassium complexes in cellular and animal models. For instance, research could explore how these complexes influence ion channel function, neurotransmitter release, or metabolic pathways. nanion.deelifesciences.org Studies have already shown that L-theanine can influence glutamate (B1630785) receptors and that magnesium-L-theanine complexes may have synergistic effects on sleep quality. nih.gov Investigating the specific role of potassium in a complex with theanine could reveal new biological activities. mdpi.com

This synergistic approach, where chemical innovation informs biological investigation and biological findings guide further chemical design, will be essential for advancing our understanding and application of this compound systems.

Q & A

What analytical methods are recommended for characterizing Theanine potassium's purity and stability in preclinical studies?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound purity, while mass spectrometry (MS) provides structural confirmation. Stability studies should employ accelerated degradation protocols under varied pH, temperature, and humidity conditions, with data analyzed via Arrhenius kinetics to predict shelf-life . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for polymorph identification, which impacts bioavailability .

What are the established protocols for assessing this compound's bioavailability in in vivo models?

Basic Research Question
Use dual-cannulated rodent models to measure portal vein absorption rates. Plasma and tissue samples should be collected at staggered timepoints and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) must be normalized to control groups receiving intravenous administration to calculate absolute bioavailability .

How can researchers resolve contradictions in reported binding affinities of this compound with neuronal receptors?

Advanced Research Question
Discrepancies often arise from variations in receptor isolation methods (e.g., transfected cell lines vs. native tissue preparations). To address this, perform parallel experiments using standardized radioligand binding assays under identical buffer conditions (e.g., pH 7.4, 25°C). Meta-analyses of published Kd values should account for methodological heterogeneity, such as the use of non-selective antagonists or differences in equilibrium times .

What statistical approaches are optimal for analyzing dose-response relationships in this compound's neuroprotective effects?

Advanced Research Question
Non-linear regression models (e.g., sigmoidal dose-response curves) are preferred for EC50 calculations. For studies with high inter-subject variability, mixed-effects models can adjust for covariates like age or baseline neuronal activity. Bootstrap resampling is recommended to quantify confidence intervals in small-sample studies .

How should experimental parameters be optimized to minimize variability in this compound's pharmacokinetic studies?

Advanced Research Question
Standardize fasting periods, circadian timing, and co-administered vehicles (e.g., carboxymethylcellulose vs. saline). Use crossover designs to control for inter-individual differences. Validate analytical methods via spike-and-recovery experiments in biological matrices to identify matrix interference .

What emerging techniques could address gaps in understanding this compound's mechanism of action across different cell types?

Future Directions
Single-cell RNA sequencing can identify receptor subtypes with high this compound affinity in heterogeneous neural populations. CRISPR-Cas9 knockout models may clarify off-target effects, while cryo-EM could reveal structural interactions at atomic resolution .

What validation criteria should be applied when comparing this compound's efficacy across heterogeneous study designs?

Methodological Guidance
Adopt the CONSORT framework for preclinical trials: report randomization methods, blinding protocols, and sample size justifications. Use standardized effect size metrics (e.g., Cohen’s d) to enable cross-study comparisons. Publicly share raw data via repositories like Zenodo to facilitate reanalysis .

How to ensure reproducibility in chromatographic quantification of this compound under varying physiological conditions?

Data Analysis
Implement internal standards (e.g., deuterated this compound) to correct for matrix effects. Validate method robustness via inter-day and intra-day precision tests (CV <15%). For physiological fluids, adjust mobile phase composition to account for protein binding .

What control experiments are critical when investigating this compound's synergistic effects with other neuromodulators?

Research Design
Include isobolographic analysis to distinguish additive vs. synergistic interactions. Control groups must receive each compound alone at equivalent doses. Monitor off-target effects using broad-spectrum kinase activity profiling .

How to contextualize conflicting findings regarding this compound's impact on neurotransmitter levels in different brain regions?

Interpretation Framework
Regional specificity may arise from blood-brain barrier permeability differences. Use microdialysis probes to measure extracellular neurotransmitter dynamics in real time. Cross-validate findings with immunohistochemistry for synaptic vesicle markers .

Key Considerations for Researchers

  • Terminology Consistency : Avoid ambiguous terms like "bioactivity"; specify endpoints (e.g., "NMDA receptor inhibition at 10 μM") .
  • Data Transparency : Publish negative results and methodological limitations to reduce publication bias .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.